N-(2-Tert-butyloxan-4-yl)prop-2-enamide
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Overview
Description
N-(2-Tert-butyloxan-4-yl)prop-2-enamide is a chemical compound known for its unique structure and properties It is an amide derivative with a tert-butyl group attached to an oxane ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Tert-butyloxan-4-yl)prop-2-enamide typically involves the reaction of tert-butyl oxane with prop-2-enamide under specific conditions. One common method is the Ritter reaction, where tert-butyl acetate reacts with acetic acid to form the desired compound . The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions: N-(2-Tert-butyloxan-4-yl)prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2-Tert-butyloxan-4-yl)prop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Tert-butyloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. In drug delivery systems, the compound can form hydrogels that encapsulate drugs, allowing for controlled release. In antiangiogenic therapy, it may inhibit the activity of vascular endothelial growth factor (VEGF), preventing the formation of new blood vessels in tumors .
Comparison with Similar Compounds
N-tertiary butyl acrylamide: Shares similar structural features and is used in similar applications.
N-(4-hexoxyimino-2-methylpentan-2-yl)prop-2-enamide: Another related compound with comparable properties.
Uniqueness: N-(2-Tert-butyloxan-4-yl)prop-2-enamide is unique due to its specific combination of the tert-butyl group and oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications such as advanced drug delivery systems and high-performance polymers.
Properties
IUPAC Name |
N-(2-tert-butyloxan-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-11(14)13-9-6-7-15-10(8-9)12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQODBMGIUXGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CCO1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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